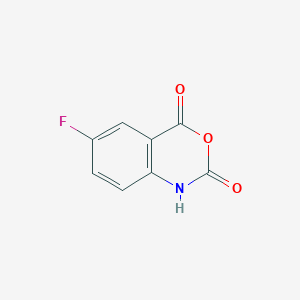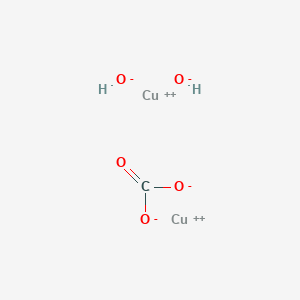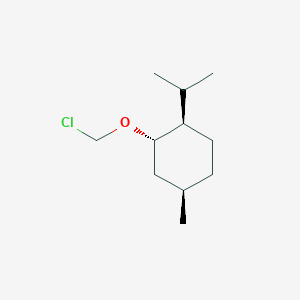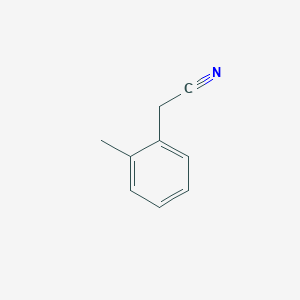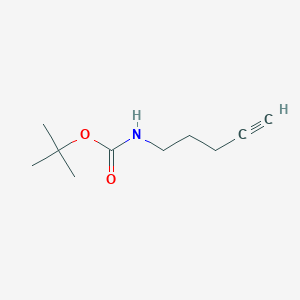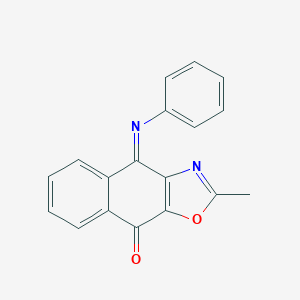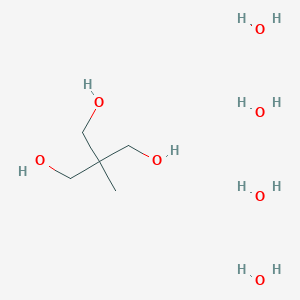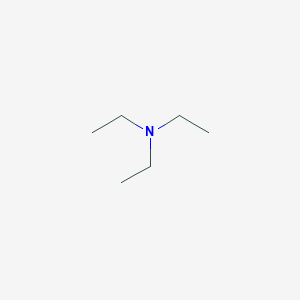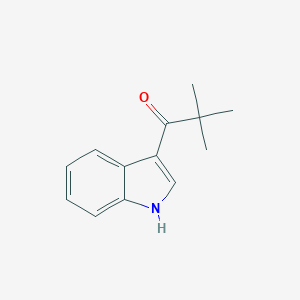
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one, also known as 3,3'-Diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment. In
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to work through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of enzymes involved in the metabolism of estrogen, which can lead to a decrease in the risk of hormone-dependent cancers. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. It also modulates the immune system by increasing the production of natural killer cells and T cells. In addition, it has been found to have a positive effect on lipid metabolism by reducing the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its natural origin, which makes it a safe and non-toxic compound. It is also relatively easy to synthesize, which makes it accessible for research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For research include its potential in treating neurological disorders, enhancing athletic performance, and optimizing its use in cancer prevention and treatment.
Métodos De Síntesis
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of indole-3-carbinol (I3C) with hydrochloric acid. I3C can be extracted from cruciferous vegetables such as broccoli, cauliflower, and cabbage. The reaction produces 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one'-Diindolylmethane (DIM) as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. In addition, it has been found to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
69622-35-1 |
|---|---|
Nombre del producto |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |
Clave InChI |
VNFDWGPTVLIUMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



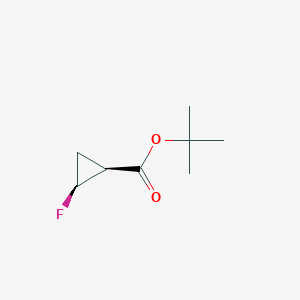
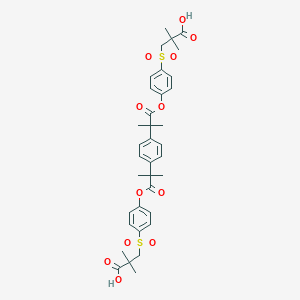
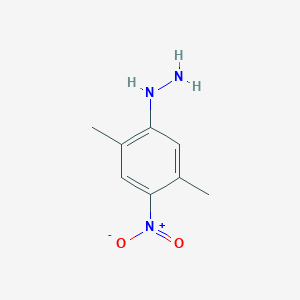
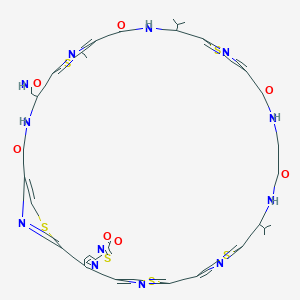
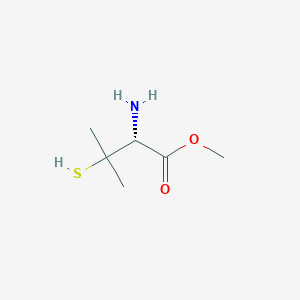
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)
